N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-10(2)12-5-7-13(8-6-12)14-9-19-15(17-14)16-11(3)18/h5-10H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZMNVUILEJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Phenyl Group: The phenyl group with a butan-2-yl substituent can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetamide Group: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: The compound has shown promise in anticancer research, particularly against breast cancer cell lines, due to its ability to inhibit cell proliferation and induce apoptosis.
Mechanism of Action
The mechanism of action of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring attached to the thiazole core is a key site for structural diversification. Modifications here impact electronic properties, solubility, and biological interactions.
Key Observations :
Pharmacological Activities
TRPA1 Inhibition
CHEM-5861528 (a close analog) inhibits TRPA1 with an IC₅₀ of 4–10 μM, suggesting that the butan-2-ylphenyl-thiazole-acetamide scaffold is conducive to TRPA1 antagonism. This activity is linked to anti-inflammatory and anti-nociceptive effects in asthma models .
Analgesic and Anti-inflammatory Effects
- N-Substituted Acetamides : Compound 35 (), featuring a piperazinyl sulfonyl group, showed analgesic activity superior to paracetamol. This highlights the role of sulfonamide and amine groups in pain modulation .
Anti-Tumor Potential
Thiazole derivatives with chloro and cyano substituents () exhibited anti-tumor activity, though the butan-2-yl group’s role in this context remains unexplored .
Biological Activity
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring attached to a phenyl group with a butan-2-yl substituent. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.
The mechanism by which this compound exerts its effects involves interaction with cellular targets that lead to the inhibition of pathogen growth and cancer cell proliferation. The thiazole nucleus is known to disrupt bacterial lipid biosynthesis, while its antiproliferative effects are attributed to the induction of apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The above table summarizes the MIC values for various bacterial strains, indicating the compound's potential as an antimicrobial agent.
Anticancer Activity
This compound has been evaluated for its anticancer potential against several human cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through various pathways.
Case Study: Anticancer Activity Against A549 Cell Line
In a study assessing the compound's effect on lung carcinoma (A549) cells, it was found to significantly reduce cell viability in a dose-dependent manner. The following assays were performed:
- MTT Assay : Demonstrated a reduction in cell viability by up to 70% at higher concentrations.
- Caspase Activation Assay : Indicated increased caspase-3 activity, suggesting the induction of apoptosis.
- DNA Fragmentation Analysis : Confirmed apoptotic cell death through DNA laddering.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. SAR studies have indicated that modifications on the phenyl ring and thiazole moiety can enhance or diminish activity. For instance:
- Substituents on Phenyl Ring : Electron-donating groups appear to enhance antimicrobial activity.
- Thiazole Modifications : Alterations in the thiazole ring can significantly affect anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
